- Antiinflammatory 16-B alkylated pregnanes, United Kingdom, , ,

Cas no 912-38-9 (9b,11b-Epoxy-17,21-dihydroxy-16b-methylpregna-1,4-diene-3,20-dione 21-Acetate)

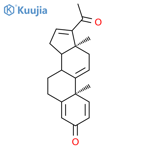

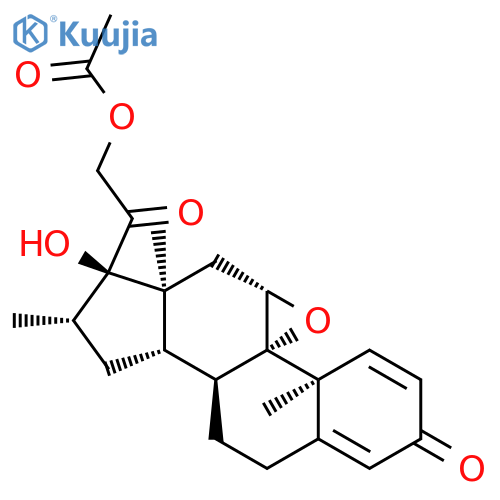

912-38-9 structure

Nombre del producto:9b,11b-Epoxy-17,21-dihydroxy-16b-methylpregna-1,4-diene-3,20-dione 21-Acetate

9b,11b-Epoxy-17,21-dihydroxy-16b-methylpregna-1,4-diene-3,20-dione 21-Acetate Propiedades químicas y físicas

Nombre e identificación

-

- 9β,11β-Epoxy-17,21-dihydroxy-16β-methylpregna-1,4-diene-3,20-dione 21-Acetate

- 9beta,11beta-epoxy-17,21-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 21-acetate

- Pregna-1,4-diene-3,20-dione,21-(acetyloxy)-9,11-epoxy-17-hydroxy-16-methyl-, (9b,11b,16b)-

- 9b-Pregna-1,4-diene-3,20-dione,9,11b-epoxy-17,21-dihydroxy-16b-methyl-, 21-acetate(6CI,7CI,8CI)

- (9β,11β,16β)-21-(Acetyloxy)-9,11-epoxy-17-hydroxy-16-methylpregna-1,4-diene-3,20-dione (ACI)

- 9β-Pregna-1,4-diene-3,20-dione, 9,11β-epoxy-17,21-dihydroxy-16β-methyl-, 21-acetate (6CI, 7CI, 8CI)

- EINECS 213-012-8

- Q4RBW718KS

- 9.BETA.,11.BETA.-EPOXY-17-HYDROXY-16.ALPHA.-METHYL-3,20-DIOXOPREGNA-1,4-DIEN-21-YL ACETATE

- 9,11beta-Epoxy-17-hydroxy-16beta-methyl-3,20-dioxo-9beta-pregna-1,4-diene 21-Acetate

- 17-Hydroxy-16-methyl-3,20-dioxo-9,11-epoxypregna-1,4-dien-21-yl acetate

- 9b,11b-Epoxy-17,21-dihydroxy-16b-methylpregna-1,4-diene-3,20-dione 21-Acetate

- 9.BETA.-PREGNA-1,4-DIENE-3,20-DIONE, 9,11.BETA.-EPOXY-17,21-DIHYDROXY-16.BETA.-METHYL-, 21-ACETATE

- 9?,11?-Epoxy-17,21-dihydroxy-16?-methylpregna-1,4-diene-3,20-dione 21-Acetate

- PREGNA-1,4-DIENE-3,20-DIONE, 21-(ACETYLOXY)-9,11-EPOXY-17-HYDROXY-16-METHYL-, (9.BETA.,11.BETA.,16.BETA.)-

- 912-38-9

- 9,11beta-Epoxy-17-hydroxy-16beta-methyl-3,20-dioxo-9beta-pregna-1,4-diene-21-yl acetate

- AKOS030243017

- (+)-(9beta,11beta,16beta)-21-(Acetyloxy)-9,11-epoxy-17-hydroxy-16-methyl-pregna-1,4-diene-3,20-dione; Betamethasone Acetate EP Impurity D

- NS00042007

- [2-[(1S,2S,10S,11S,13S,14R,15S,17S)-14-hydroxy-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl]-2-oxoethyl] acetate

- 9-DEFLUORO EPOXY BETAMETHASONE ACETATE

- BETAMETHASONE ACETATE IMPURITY D [EP IMPURITY]

- UNII-Q4RBW718KS

- DTXSID10919891

- 9,11.BETA.-EPOXY-17-HYDROXY-16.BETA.-METHYL-3,20-DIOXO-9.BETA.-PREGNA-1,4-DIENE-21-YL ACETATE

- SCHEMBL5708007

- Q27286994

-

- Renchi: 1S/C24H30O6/c1-13-9-18-17-6-5-15-10-16(26)7-8-21(15,3)24(17)20(30-24)11-22(18,4)23(13,28)19(27)12-29-14(2)25/h7-8,10,13,17-18,20,28H,5-6,9,11-12H2,1-4H3/t13-,17-,18-,20-,21-,22-,23-,24+/m0/s1

- Clave inchi: MONKXVNQUJNHLQ-LGLNQOIUSA-N

- Sonrisas: C[C@]12C=CC(=O)C=C1CC[C@H]1[C@@H]3C[C@H](C)[C@](O)(C(=O)COC(=O)C)[C@]3(C[C@H]3[C@@]21O3)C

Atributos calculados

- Calidad precisa: 414.20423867g/mol

- Masa isotópica única: 414.20423867g/mol

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 1

- Recuento de receptores de enlace de hidrógeno: 6

- Recuento de átomos pesados: 30

- Cuenta de enlace giratorio: 4

- Complejidad: 919

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 8

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Xlogp3: 2

- Superficie del Polo topológico: 93.2Ų

9b,11b-Epoxy-17,21-dihydroxy-16b-methylpregna-1,4-diene-3,20-dione 21-Acetate PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| TRC | E589185-100mg |

9b,11b-Epoxy-17,21-dihydroxy-16b-methylpregna-1,4-diene-3,20-dione 21-Acetate |

912-38-9 | 100mg |

$ 176.00 | 2023-09-07 | ||

| TRC | E589185-1g |

9b,11b-Epoxy-17,21-dihydroxy-16b-methylpregna-1,4-diene-3,20-dione 21-Acetate |

912-38-9 | 1g |

$ 1420.00 | 2023-09-07 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-210727-1mg |

9,11-Epoxy-17,21-dihydroxy-16-methylpregna-1,4-diene-3,20-dione 21-acetate, |

912-38-9 | 1mg |

¥2407.00 | 2023-09-05 | ||

| A2B Chem LLC | AH88187-100mg |

9beta,11beta-epoxy-17,21-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 21-acetate |

912-38-9 | 100mg |

$290.00 | 2024-05-20 | ||

| TRC | E589185-10mg |

9b,11b-Epoxy-17,21-dihydroxy-16b-methylpregna-1,4-diene-3,20-dione 21-Acetate |

912-38-9 | 10mg |

$ 98.00 | 2023-09-07 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-210727-1 mg |

9,11-Epoxy-17,21-dihydroxy-16-methylpregna-1,4-diene-3,20-dione 21-acetate, |

912-38-9 | 1mg |

¥2,407.00 | 2023-07-10 | ||

| TRC | E589185-1000mg |

9b,11b-Epoxy-17,21-dihydroxy-16b-methylpregna-1,4-diene-3,20-dione 21-Acetate |

912-38-9 | 1g |

$1397.00 | 2023-05-18 | ||

| A2B Chem LLC | AH88187-1g |

9beta,11beta-epoxy-17,21-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 21-acetate |

912-38-9 | 1g |

$1480.00 | 2024-05-20 | ||

| A2B Chem LLC | AH88187-10mg |

9beta,11beta-epoxy-17,21-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 21-acetate |

912-38-9 | 10mg |

$215.00 | 2024-05-20 |

9b,11b-Epoxy-17,21-dihydroxy-16b-methylpregna-1,4-diene-3,20-dione 21-Acetate Métodos de producción

Synthetic Routes 1

Condiciones de reacción

Referencia

Synthetic Routes 2

Condiciones de reacción

1.1 Reagents: Magnesium , Iodine Solvents: Tetrahydrofuran ; 45 - 55 °C; 1 h, 35 - 45 °C

1.2 Solvents: Tetrahydrofuran ; 45 - 55 °C

1.3 Reagents: Hydrogen peroxide , Ammonium chloride Solvents: Water ; 2 h, 15 - 25 °C; -5 - 5 °C

2.1 Reagents: Calcium oxide Solvents: Methanol , Tetrahydrofuran

2.2 Reagents: Calcium chloride Solvents: Methanol

2.3 Reagents: Iodine ; 3 h, -5 - 5 °C; 1 h, -5 - 5 °C

3.1 Reagents: Sodium acetate Solvents: Dimethylformamide ; 1 h, rt; rt → 35 °C; 1 h, 35 °C; 35 °C → 62 °C; 2 h, 58 - 62 °C; 62 °C → rt

4.1 Solvents: Acetone ; rt → 0 °C

4.2 Reagents: N-Bromosuccinimide ; 0 °C; 2 h, 5 - 10 °C

4.3 Reagents: Sodium carbonate Solvents: Water ; pH 6.5, 5 - 10 °C; 10 °C → 22 °C

4.4 Reagents: Sodium hydroxide Solvents: Water ; 1 h, 18 - 22 °C; 2 h, 20 - 25 °C

4.5 Reagents: Acetic acid ; pH 7, 20 - 25 °C

1.2 Solvents: Tetrahydrofuran ; 45 - 55 °C

1.3 Reagents: Hydrogen peroxide , Ammonium chloride Solvents: Water ; 2 h, 15 - 25 °C; -5 - 5 °C

2.1 Reagents: Calcium oxide Solvents: Methanol , Tetrahydrofuran

2.2 Reagents: Calcium chloride Solvents: Methanol

2.3 Reagents: Iodine ; 3 h, -5 - 5 °C; 1 h, -5 - 5 °C

3.1 Reagents: Sodium acetate Solvents: Dimethylformamide ; 1 h, rt; rt → 35 °C; 1 h, 35 °C; 35 °C → 62 °C; 2 h, 58 - 62 °C; 62 °C → rt

4.1 Solvents: Acetone ; rt → 0 °C

4.2 Reagents: N-Bromosuccinimide ; 0 °C; 2 h, 5 - 10 °C

4.3 Reagents: Sodium carbonate Solvents: Water ; pH 6.5, 5 - 10 °C; 10 °C → 22 °C

4.4 Reagents: Sodium hydroxide Solvents: Water ; 1 h, 18 - 22 °C; 2 h, 20 - 25 °C

4.5 Reagents: Acetic acid ; pH 7, 20 - 25 °C

Referencia

- Method for preparation of Betamethasone and its derivative, China, , ,

Synthetic Routes 3

Condiciones de reacción

1.1 Reagents: Sodium acetate Solvents: Dimethylformamide ; 1 h, rt; rt → 35 °C; 1 h, 35 °C; 35 °C → 62 °C; 2 h, 58 - 62 °C; 62 °C → rt

2.1 Solvents: Acetone ; rt → 0 °C

2.2 Reagents: N-Bromosuccinimide ; 0 °C; 2 h, 5 - 10 °C

2.3 Reagents: Sodium carbonate Solvents: Water ; pH 6.5, 5 - 10 °C; 10 °C → 22 °C

2.4 Reagents: Sodium hydroxide Solvents: Water ; 1 h, 18 - 22 °C; 2 h, 20 - 25 °C

2.5 Reagents: Acetic acid ; pH 7, 20 - 25 °C

2.1 Solvents: Acetone ; rt → 0 °C

2.2 Reagents: N-Bromosuccinimide ; 0 °C; 2 h, 5 - 10 °C

2.3 Reagents: Sodium carbonate Solvents: Water ; pH 6.5, 5 - 10 °C; 10 °C → 22 °C

2.4 Reagents: Sodium hydroxide Solvents: Water ; 1 h, 18 - 22 °C; 2 h, 20 - 25 °C

2.5 Reagents: Acetic acid ; pH 7, 20 - 25 °C

Referencia

- Method for preparation of Betamethasone and its derivative, China, , ,

Synthetic Routes 4

Condiciones de reacción

1.1 Solvents: Acetone ; rt → 0 °C

1.2 Reagents: N-Bromosuccinimide ; 0 °C; 2 h, 5 - 10 °C

1.3 Reagents: Sodium carbonate Solvents: Water ; pH 6.5, 5 - 10 °C; 10 °C → 22 °C

1.4 Reagents: Sodium hydroxide Solvents: Water ; 1 h, 18 - 22 °C; 2 h, 20 - 25 °C

1.5 Reagents: Acetic acid ; pH 7, 20 - 25 °C

1.2 Reagents: N-Bromosuccinimide ; 0 °C; 2 h, 5 - 10 °C

1.3 Reagents: Sodium carbonate Solvents: Water ; pH 6.5, 5 - 10 °C; 10 °C → 22 °C

1.4 Reagents: Sodium hydroxide Solvents: Water ; 1 h, 18 - 22 °C; 2 h, 20 - 25 °C

1.5 Reagents: Acetic acid ; pH 7, 20 - 25 °C

Referencia

- Method for preparation of Betamethasone and its derivative, China, , ,

Synthetic Routes 5

Condiciones de reacción

1.1 Reagents: Calcium oxide Solvents: Methanol , Tetrahydrofuran

1.2 Reagents: Calcium chloride Solvents: Methanol

1.3 Reagents: Iodine ; 3 h, -5 - 5 °C; 1 h, -5 - 5 °C

2.1 Reagents: Sodium acetate Solvents: Dimethylformamide ; 1 h, rt; rt → 35 °C; 1 h, 35 °C; 35 °C → 62 °C; 2 h, 58 - 62 °C; 62 °C → rt

3.1 Solvents: Acetone ; rt → 0 °C

3.2 Reagents: N-Bromosuccinimide ; 0 °C; 2 h, 5 - 10 °C

3.3 Reagents: Sodium carbonate Solvents: Water ; pH 6.5, 5 - 10 °C; 10 °C → 22 °C

3.4 Reagents: Sodium hydroxide Solvents: Water ; 1 h, 18 - 22 °C; 2 h, 20 - 25 °C

3.5 Reagents: Acetic acid ; pH 7, 20 - 25 °C

1.2 Reagents: Calcium chloride Solvents: Methanol

1.3 Reagents: Iodine ; 3 h, -5 - 5 °C; 1 h, -5 - 5 °C

2.1 Reagents: Sodium acetate Solvents: Dimethylformamide ; 1 h, rt; rt → 35 °C; 1 h, 35 °C; 35 °C → 62 °C; 2 h, 58 - 62 °C; 62 °C → rt

3.1 Solvents: Acetone ; rt → 0 °C

3.2 Reagents: N-Bromosuccinimide ; 0 °C; 2 h, 5 - 10 °C

3.3 Reagents: Sodium carbonate Solvents: Water ; pH 6.5, 5 - 10 °C; 10 °C → 22 °C

3.4 Reagents: Sodium hydroxide Solvents: Water ; 1 h, 18 - 22 °C; 2 h, 20 - 25 °C

3.5 Reagents: Acetic acid ; pH 7, 20 - 25 °C

Referencia

- Method for preparation of Betamethasone and its derivative, China, , ,

9b,11b-Epoxy-17,21-dihydroxy-16b-methylpregna-1,4-diene-3,20-dione 21-Acetate Raw materials

- Pregna-1,4,9(11),16-tetraene-3,20-dione

- Pregna-1,4,9(11)-triene-3,20-dione,17-hydroxy-21-iodo-16-methyl-, (16b)-

- Pregna-1,4,9(11)-triene-3,20-dione,17-hydroxy-16-methyl-, (16b)-

- Pregna-1,4,9(11)-triene-3,20-dione,21-(acetyloxy)-17-hydroxy-16-methyl-, (16b)-

9b,11b-Epoxy-17,21-dihydroxy-16b-methylpregna-1,4-diene-3,20-dione 21-Acetate Preparation Products

9b,11b-Epoxy-17,21-dihydroxy-16b-methylpregna-1,4-diene-3,20-dione 21-Acetate Literatura relevante

-

1. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114

-

Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286

-

Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229

-

Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074

-

5. Back matter

912-38-9 (9b,11b-Epoxy-17,21-dihydroxy-16b-methylpregna-1,4-diene-3,20-dione 21-Acetate) Productos relacionados

- 50-04-4(Cortisone acetate)

- 52-21-1(prednisolone acetate)

- 2920-86-7(Prednisolone hemisuccinate)

- 1107-99-9(Prednisolone Pivalate)

- 2921-57-5(Methylprednisolone succinate)

- 86401-95-8(6a-Methyl Prednisolone Aceponate)

- 13609-67-1(hydrocortisone 17-butyrate)

- 125-10-0(Prednisone Acetate)

- 50-03-3(Hydrocortisone acetate)

- 1106-03-2(Meprednisone Acetate)

Proveedores recomendados

BIOOKE MICROELECTRONICS CO.,LTD

Miembros de la medalla de oro

Proveedor de China

Reactivos

Hubei Henglvyuan Technology Co., Ltd

Miembros de la medalla de oro

Proveedor de China

Lote

atkchemica

Miembros de la medalla de oro

Proveedor de China

Reactivos

Henan Dongyan Pharmaceutical Co., Ltd

Miembros de la medalla de oro

Proveedor de China

Lote

Amadis Chemical Company Limited

Miembros de la medalla de oro

Proveedor de China

Reactivos